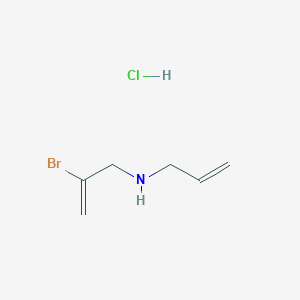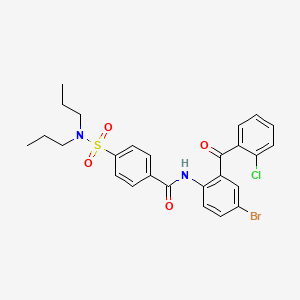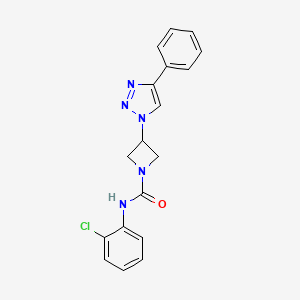![molecular formula C10H19N B2930870 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287273-00-9](/img/structure/B2930870.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. IBPM is a bicyclic amine that belongs to the family of adamantyl derivatives. This compound has been studied for its potential use as a therapeutic agent for various medical conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In
Wirkmechanismus
The exact mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is thought to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for the growth and survival of neurons in the brain.
In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. These enzymes play an important role in protecting cells from oxidative damage, which is thought to contribute to the development of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is that it has been shown to have a low toxicity profile in animal studies. This makes it a promising candidate for further preclinical and clinical studies. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is relatively easy to synthesize, which makes it accessible to researchers.
However, there are also some limitations to using [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments. One of the main limitations is that the compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, more research is needed to fully understand the long-term safety and efficacy of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in humans.
Zukünftige Richtungen
There are several future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is in the development of more potent and selective derivatives of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. These compounds could potentially have improved efficacy and reduced toxicity compared to the parent compound.
Another area of interest is in the development of new delivery methods for [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. For example, researchers could explore the use of nanoparticles or other drug delivery systems to improve the bioavailability and half-life of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the body.
Finally, more research is needed to fully understand the potential therapeutic applications of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. For example, researchers could explore the use of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Overall, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound that has the potential to be a valuable therapeutic agent for a variety of medical conditions.
Synthesemethoden
The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of adamantane with 2-bromoisobutyric acid in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. This method has been reported in the literature and has been used by researchers to prepare [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine for various studies.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use as a therapeutic agent for various medical conditions. One of the most promising applications is in the treatment of Parkinson's disease. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are damaged in Parkinson's disease. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve motor function in animal models of Parkinson's disease.
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid-beta, which is a protein that is thought to play a role in the development of Alzheimer's disease. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Finally, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use in the treatment of schizophrenia. The compound has been shown to have an antipsychotic effect in animal models of schizophrenia. In addition, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOEKVISGJXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)


![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)
![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)




![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)
